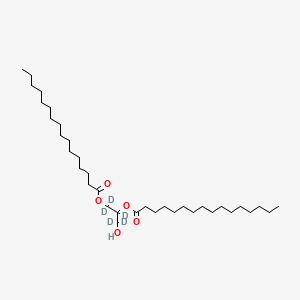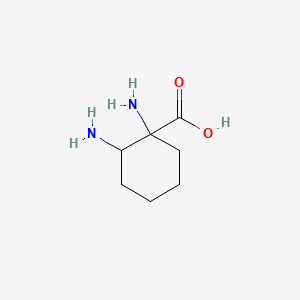
(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 is a deuterated derivative of a polycyclic aromatic hydrocarbon. This compound is characterized by its unique structure, which includes a methanoanthracene core with specific stereochemistry. The deuterium atoms in the compound are often used in research to study reaction mechanisms and metabolic pathways due to their isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 typically involves multiple steps, starting from simpler aromatic compounds. The process may include:
Hydrogenation: The reduction of aromatic rings to form the tetrahydro structure.
Methylation: Introduction of the methyl group at the 4a position.
Deuteration: Incorporation of deuterium atoms, often achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and deuteration processes, utilizing high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stereochemistry of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 undergoes various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Further hydrogenation to fully saturated compounds.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring or the methano bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Reagents such as halogens (Br2, Cl2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated hydrocarbons.
Scientific Research Applications
(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 is used in various scientific research fields:
Chemistry: Studying reaction mechanisms and kinetics using deuterium labeling.
Biology: Investigating metabolic pathways and enzyme interactions.
Medicine: Exploring potential therapeutic applications and drug metabolism.
Industry: Developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 involves its interaction with molecular targets through its unique structure and isotopic properties. The deuterium atoms can influence reaction rates and pathways, providing insights into the behavior of similar non-deuterated compounds. The compound may interact with enzymes, receptors, or other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione: The non-deuterated version of the compound.
Anthracene derivatives: Compounds with similar aromatic structures but different functional groups or substituents.
Uniqueness
The uniqueness of (1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 lies in its deuterium content, which provides distinct advantages in research applications. Deuterium labeling allows for the study of reaction mechanisms and metabolic processes with greater precision and accuracy.
Properties
CAS No. |
1329799-73-6 |
|---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
246.335 |
InChI |
InChI=1S/C16H14O2/c1-16-10-7-6-9(8-10)13(16)14(17)11-4-2-3-5-12(11)15(16)18/h2-7,9-10,13H,8H2,1H3/t9-,10+,13+,16+/m0/s1/i1D3,2D,3D,4D,5D,13D |
InChI Key |
NELNWZJOZOSDFH-ROKNWGGVSA-N |
SMILES |
CC12C3CC(C1C(=O)C4=CC=CC=C4C2=O)C=C3 |
Synonyms |
(1α,4α,4aα,9aα)-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B588351.png)



